(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate

Catalog No.
S1484540
CAS No.
61278-30-6
M.F
C6H10O8
M. Wt
210.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofur...

CAS Number

61278-30-6

Product Name

(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate

IUPAC Name

(2S)-2-[(3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid;hydrate

Molecular Formula

C6H10O8

Molecular Weight

210.14 g/mol

InChI

InChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2/t1-,2-,3+,4?;/m1./s1

InChI Key

NPFKVZHSFSFLPU-QGBSHYGGSA-N

SMILES

C1(C(C(=O)OC1C(C(=O)O)O)O)O.O

Synonyms

1,4-Lactone-D-glucaric Acid Monohydrate;

Canonical SMILES

C1(C(C(=O)OC1C(C(=O)O)O)O)O.O

Isomeric SMILES

[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O.O

Description

D-Saccharic acid 1,4-lactone monohydrate (DSAL) has an ability to inhibit the activity of β-glucuronidase enzyme. It also potentially inhibits Klotho deglycosylation of excitatory amino acid transporters (EAATs) and peptide transporters (PEPTs).
D-Saccharic acid 1,4-lactone is an inhibitor of β-glucuronidase (IC50 = 45 µM for the human enzyme). It is commonly used as a standard in the development of novel inhibitors of β-glucuronidase. D-Saccharic Acid 1,4-lactone is also used to prevent the cleavage of glucuronides in plasma, serum, or urine by β-glucuronidase in samples.

Chiral Synthesis and Catalysis:

Due to its well-defined stereochemistry, (S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate can be utilized as a chiral auxiliary in organic synthesis. Chiral auxiliaries are temporary directing groups introduced into a molecule to control the formation of a specific stereoisomer during a reaction. This property makes it valuable for the synthesis of enantiopure compounds, which are crucial in various fields, including pharmaceuticals and agrochemicals.

Furthermore, the molecule's chiral hydroxyl groups and carboxylic acid functionalities potentially allow its exploration as a chiral catalyst in various asymmetric reactions. Chiral catalysts can selectively accelerate the formation of one enantiomer over another, leading to more efficient and sustainable syntheses of chiral compounds.

(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate, also known as dihydroxyacetone tartaric acid (DHAT), is a small organic molecule. While its natural origin is not definitively established, it can be synthesized in the laboratory []. Research suggests potential applications in various areas, but more investigation is needed to understand its full biological significance [, ].


Molecular Structure Analysis

The key features of DHAT's structure include:

  • Central Carbon Chain: The molecule has a central carbon chain with six carbons.
  • Tartaric Acid Moiety: One end of the chain possesses a tartaric acid moiety, containing two hydroxyl groups and a carboxylic acid group with specific stereochemistry (2S,3R,4R).
  • Dihydroxyacetone Moiety: The other end has a dihydroxyacetone moiety, containing a ketone group and two hydroxyl groups with stereochemistry (S).

This combination of functional groups (hydroxyl, ketone, carboxylic acid) suggests potential for participation in various chemical reactions due to their reactivity [].


Chemical Reactions Analysis

  • Esterification: The carboxylic acid group can undergo esterification with alcohols to form esters [].
  • Oxidation/Reduction: The ketone group could participate in oxidation-reduction reactions [].
  • Condensation Reactions: The hydroxyl groups might be involved in condensation reactions with other molecules [].

Appearance

Assay:≥95%A crystalline solid

Dates

Modify: 2023-08-15

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